molecular formula C24H24N4O3S B2919430 (Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 1105250-13-2

(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

Cat. No.: B2919430
CAS No.: 1105250-13-2
M. Wt: 448.54
InChI Key: GJZJGVZMORNEQZ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Biological Activity

(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in oncology. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a unique thieno[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The structural components include:

  • A thienopyrazole moiety
  • A phenylacrylamide unit
  • A methoxybenzyl group

Biological Activity Overview

Recent studies have highlighted the biological activities of thienopyrazole derivatives, particularly their cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the biological activity of the compound.

Antitumor Activity

  • Cytotoxic Effects :
    • Studies have shown that thienopyrazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including breast, colon, and leukemia cells. For instance, Tpz-1, a closely related thienopyrazole derivative, demonstrated selective programmed cell death in human cancer cells with IC50 values ranging from 0.19 μM to 2.99 μM after 24 to 72 hours of exposure .
    • Mechanistic studies revealed that these compounds interfere with cell cycle progression and disrupt key signaling pathways involving kinases such as p38 and Akt .
  • Mechanism of Action :
    • The compound induces apoptosis via both intrinsic and extrinsic pathways. It activates caspase-8 and downstream executioner caspases, promoting cell death .
    • Inhibition of microtubule dynamics was also observed, leading to mitotic disruption .

Anti-inflammatory Activity

Thienopyrazole derivatives have been investigated for their anti-inflammatory properties:

  • Compounds similar to this compound have shown significant anti-inflammatory effects in animal models. For example, derivatives were tested for analgesic and anti-inflammatory activities comparable to established drugs like indomethacin .

Summary of Biological Activities

Activity TypeObservationsReference
Antitumor Cytotoxicity in multiple cancer cell lines; IC50 values from 0.19 μM to 2.99 μM
Mechanism Induces apoptosis; disrupts microtubule formation
Anti-inflammatory Significant analgesic effects in animal models

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study screened over 2000 compounds and identified Tpz-1 as a potent cytotoxic agent against various cancer types. The mechanism involved the disruption of critical signaling pathways essential for cell survival .
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that thienopyrazole derivatives provided significant relief from inflammation and pain in murine models, indicating their potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name

(Z)-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-31-19-10-7-18(8-11-19)13-25-23(30)14-28-24(20-15-32-16-21(20)27-28)26-22(29)12-9-17-5-3-2-4-6-17/h2-12H,13-16H2,1H3,(H,25,30)(H,26,29)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZJGVZMORNEQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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